

Application Notes and Protocols: Functionalization of closo-Dodecaborates for Drug Delivery

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Compound of Interest

Compound Name: Dodecaborate

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These application notes provide a comprehensive overview and detailed protocols for the functionalization of closo-**dodecaborate** clusters and their application in advanced drug delivery systems. The unique physicochemical properties of these boron-rich cages, including their stability, icosahedral structure, and capacity for extensive functionalization, make them highly promising scaffolds for the development of novel therapeutic agents.

Introduction to closo-Dodecaborates in Drug Delivery

The closo-**dodecaborate** anion, $[B_{12}H_{12}]^{2-}$, is a remarkably stable boron cluster with 12 vertices, each bearing a hydrogen atom that can be substituted for functional groups. This high degree of potential functionalization allows for the attachment of a wide array of molecules, including therapeutic drugs, targeting ligands, and solubilizing agents. Their application is particularly prominent in Boron Neutron Capture Therapy (BNCT), where the accumulation of boron-10 isotopes in tumor cells leads to localized cell death upon neutron irradiation.

Key Functionalization Strategies

The versatility of closo-**dodecaborates** stems from the ability to introduce various reactive groups onto the boron cage. These functionalized clusters can then be conjugated to

biomolecules or incorporated into nanoparticle formulations.

Amine-Reactive Functionalization

Introducing amine-reactive groups such as maleimides and isothiocyanates allows for the covalent conjugation of closo-**dodecaborates** to proteins and peptides rich in cysteine and lysine residues.

- Maleimide-functionalized closo-**dodecaborate** (MID): Reacts with free sulfhydryl groups of cysteine residues and can also react with lysine residues under physiological conditions[1]. This is a popular method for conjugation to proteins like human serum albumin (HSA).
- Isothiocyanate-functionalized closo-**dodecaborate** (ISD): Reacts with primary amines on proteins and other molecules to form stable thiourea bonds.

"Click" Chemistry

The use of "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly specific method for conjugating closo-**dodecaborates** to various molecules, including those with cholesterol moieties for liposome integration[2].

Lipid Conjugation

closo-**Dodecaborates** can be functionalized with lipid tails to create boron-rich lipids. These can then be incorporated into the bilayer of liposomes, creating versatile nanocarriers for both hydrophilic and hydrophobic drugs.

Data Presentation: Quantitative Analysis of closo-Dodecaborate Drug Delivery Systems

The following tables summarize key quantitative data from various studies on closo-**dodecaborate**-based drug delivery systems.

Table 1: Drug Loading and Release Kinetics

Carrier System	Drug	Loading Capacity	Loading Efficiency (%)	Release Conditions	% Release	Reference
Boron Nitride Nanoparticles	Doxorubicin	870 µg/mg	~90%	pH 5.0, 24h	60.2%	[3][4]
Boron Nitride Nanoparticles	Doxorubicin	1757 µg/mg	24%	pH 7.4, 24h	32.6%	[4]
Exosomes with Boron Clusters	Doxorubicin	-	-	Sustained release	-	[5]
Iron Oxide Nanocomposites	Doxorubicin	1757 µg/mg	24%	pH 5.0, 210 min	80%	[4][6]
Iron Oxide Nanocomposites	Doxorubicin	870 µg/mg	~90%	pH 7.4, 210 min	20%	[4][6]

Table 2: In Vitro Cytotoxicity

Compound/System	Cell Line	IC ₅₀ Value	Reference
Gemcitabine-closo-dodecaborate-HSA	T98G	0.47 mM	[7]
DOX-loaded Boron Nitride Nanoparticles	KB-3-1	1.13 µg/mL	[3]
DOX-loaded Boron Nitride Nanoparticles	MDR KB-8-5	4.68 µg/mL	[3]
DOX-loaded Boron Nitride Nanoparticles	K562	0.025 µg/mL	[3]
DOX-loaded Boron Nitride Nanoparticles	MDR i-S9	0.14 µg/mL	[3]

Table 3: In Vivo Biodistribution of closo-**Dodecaborate** Conjugates

Compound/System	Animal Model	Organ	%ID/g (Time)	Reference
^{99m} Tc-USPIO	Balb/c Mice	Liver	~50% (15 min)	[8]
^{99m} Tc-USPIO	Balb/c Mice	Spleen	~25% (15 min)	[8]
^{99m} Tc-USPIO	Balb/c Mice	Liver	>24% (48 h)	[8]
[⁵⁹ Fe]-SPIONs	Nude Mice	Liver	~40% (1 h)	[9]
[⁵⁹ Fe]-SPIONs	Nude Mice	Spleen	~15% (1 h)	[9]
Dodecaborate in Ferumoxytol	BALB/c Mice	Various	0-65 µg B/g tissue	[10]
HSA-MID	Colon 26 Tumor-bearing Mice	Tumor	23 ppm B	[11][12]
HSA-MID	Colon 26 Tumor-bearing Mice	Liver	3-8 ppm B	[12]
HSA-MID	Colon 26 Tumor-bearing Mice	Kidney	3-8 ppm B	[12]
HSA-MID	Colon 26 Tumor-bearing Mice	Spleen	3-8 ppm B	[12][13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of functionalized closo-**dodecaborates** and their conjugation to biomolecules, as well as for the evaluation of the resulting drug delivery systems.

Protocol 1: Synthesis of Maleimide-functionalized closo-dodecaborate (MID)

This protocol is based on the ring-opening reaction of a 1,4-dioxane-closo-**dodecaborate** complex[14].

Materials:

- 1,4-Dioxane-closo-**dodecaborate** complex
- Ammonia
- Tetrabutylammonium (TBA) azide
- Staudinger reaction reagents (if proceeding through azide intermediate)
- Maleimide coupling reagents
- Solvents (e.g., methanol, acetonitrile)
- Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure:

- **Synthesis of Amine Intermediate:** The ring-opening of the 1,4-dioxane-closo-**dodecaborate** complex with ammonia is an efficient method to produce the amine precursor[14]. Alternatively, reaction with TBA azide followed by a Staudinger reduction can be employed.
- **Purification of Amine Intermediate:** The resulting tetrabutylammonium (TBA) salt of the amine can be purified by recrystallization from methanol[14].
- **Maleimide Functionalization:** The purified amine intermediate is then reacted with a suitable maleimide-containing reagent to yield MID.
- **Purification of MID:** The final product is purified by column chromatography on silica gel.

Protocol 2: Conjugation of MID to Human Serum Albumin (HSA)

This protocol describes the conjugation of MID to HSA in a physiological buffer[11][14][15].

Materials:

- Maleimide-functionalized closo-**dodecaborate** (MID)
- Human Serum Albumin (HSA)

- Phosphate Buffered Saline (PBS), pH 7.4
- Ultrafiltration device (e.g., Millipore ultrafiltration tube)
- Deionized water

Procedure:

- **Dissolution of Reactants:** Dissolve HSA in PBS (pH 7.4) to a desired concentration. Separately, dissolve MID in a small amount of a compatible solvent, which is then added to the HSA solution.
- **Conjugation Reaction:** The reaction mixture is stirred at room temperature. The reaction proceeds under these physiological conditions[11][14].
- **Purification:** The resulting HSA-MID conjugate is purified from unreacted MID and byproducts by size exclusion chromatography (SEC) or by using an ultrafiltration device[15]. The purified conjugate can be stored at 4°C. The yield is typically around 65%[15].

Protocol 3: Preparation of closo-Dodecaborate-Lipid Liposomes

This protocol is based on the synthesis of double-tailed boron cluster lipids and their incorporation into liposomes[16].

Materials:

- Mercapto-closo-**dodecaborate** (BSH)
- Bromoacetyl or chloroacetocarbamate derivatives of diacylglycerols
- Phospholipids (e.g., DSPC)
- Cholesterol (CH)
- PEGylated lipid (e.g., DSPE-PEG-OMe)
- Fluorescent label (optional, e.g., for imaging studies)

- Organic solvent (e.g., chloroform/methanol mixture)
- Hydration buffer
- Extruder with polycarbonate membranes

Procedure:

- **Synthesis of Boron-Lipid:** Synthesize the double-tailed boron cluster lipid via S-alkylation of BSH with a bromoacetyl or chloroacetocarbamate derivative of diacylglycerol[16].
- **Liposome Formulation (Thin-Film Hydration Method):** a. Dissolve the synthesized boron-lipid, phospholipids (e.g., DSPC), cholesterol, and PEGylated lipid in an organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum to remove residual solvent. d. Hydrate the lipid film with an aqueous buffer by vortexing, forming multilamellar vesicles (MLVs).
- **Liposome Sizing:** a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
- **Post-Insertion of Functional Lipids (Optional):** a. For incorporating additional functional lipids, such as a fluorescence-labeled closo-**dodecaborate** lipid, a post-insertion method can be used where the functional lipid is incubated with pre-formed liposomes[17].

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

- 96-well cell culture plates
- Cancer cell line of interest (e.g., T98G, KB-3-1)
- Complete cell culture medium

- closo-**Dodecaborate**-based drug delivery system
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with serial dilutions of the closo-**dodecaborate** drug delivery system and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 5: In Vivo Biodistribution Study

This protocol outlines a typical procedure for assessing the biodistribution of a closo-**dodecaborate**-based therapeutic in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., Colon 26 tumor-bearing BALB/c mice)
- closo-**Dodecaborate** conjugate solution in a sterile vehicle (e.g., PBS)

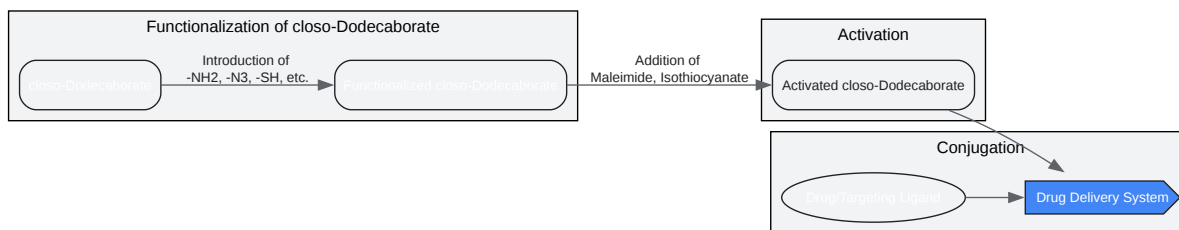
- Anesthesia
- Surgical tools for tissue harvesting
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for boron quantification

Procedure:

- Administration: Administer the closo-**dodecaborate** conjugate to the tumor-bearing mice via a specific route (e.g., intravenous injection).
- Time Points: At predetermined time points post-injection (e.g., 1, 3, 6, 12, 24 hours), euthanize a cohort of mice.
- Tissue Harvesting: Collect blood and dissect organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs, brain).
- Sample Preparation: Weigh each tissue sample and prepare it for ICP-MS analysis, which typically involves acid digestion.
- Boron Quantification: Determine the boron concentration in each tissue sample using ICP-MS.
- Data Analysis: Express the results as percentage of injected dose per gram of tissue (%ID/g) or as parts per million (ppm) of boron.

Visualizations: Workflows and Signaling Pathways

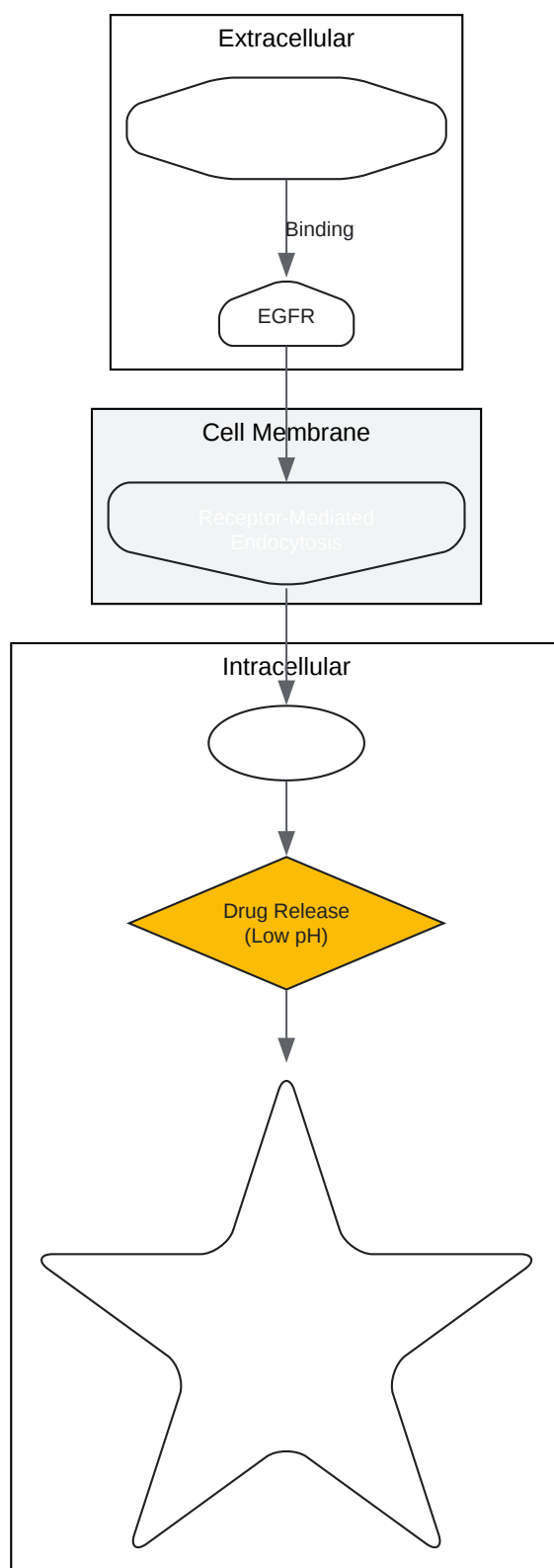
Diagram 1: General Workflow for Functionalization and Conjugation of closo-Dodecaborates



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Caption: Workflow for creating closo-**dodecaborate** drug delivery systems.

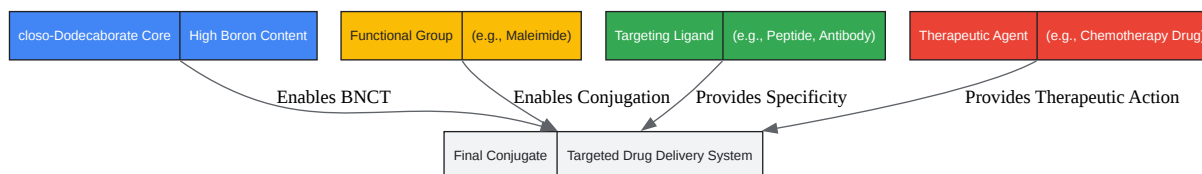
Diagram 2: Targeted Delivery and Action via EGFR Pathway



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Caption: EGFR-targeted delivery and intracellular drug release mechanism.

Diagram 3: Logical Relationship of a closo-Dodecaborate Drug Delivery System



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Caption: Components of a targeted closo-**dodecaborate** therapeutic.

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References

- 1. Maleimide-functionalized closo-dodecaborate albumin conjugates (MID-AC): Unique ligation at cysteine and lysine residues enables efficient boron delivery to tumor for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bnct.inp.nsk.su [bnct.inp.nsk.su]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Boron Clusters Escort Doxorubicin Squashing Into Exosomes and Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Dependent Non-Covalent Release of Chemotherapy from Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of the New Closo-Dodecaborate-Containing Gemcitabine Analogue for the Albumin-Based Theranostics Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ex Vivo and in Vivo Evaluation of Dodecaborate-Based Clusters Encapsulated in Ferumoxitol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 12. isnct.net [isnct.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 15. Homocystamide Conjugates of Human Serum Albumin as a Platform to Prepare Bimodal Multidrug Delivery Systems for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of boron cluster lipids: closo-dodecaborate as an alternative hydrophilic function of boronated liposomes for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of fluorescence-labeled closo-dodecaborate lipid: its liposome formation and in vivo imaging targeting of tumors for boron neutron capture therapy. | Sigma-Aldrich [sigmaaldrich.com]
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